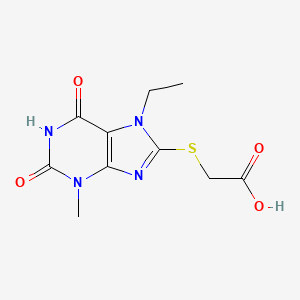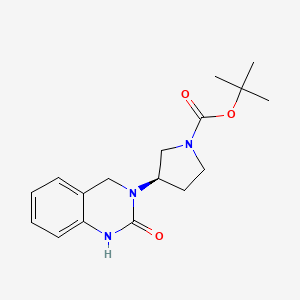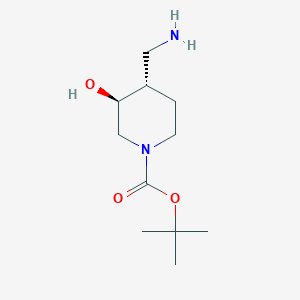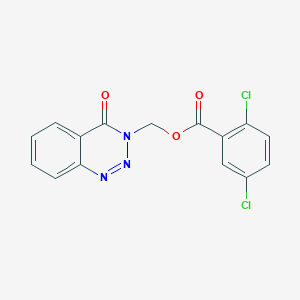
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid, also known as EMA-SA, is a purine derivative compound that has been studied for its potential use in various scientific research applications. This compound has shown promise in the fields of biochemistry and physiology due to its unique properties and mechanism of action.
Mecanismo De Acción
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid works by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. Specifically, it inhibits the activity of the enzyme JNK, which is involved in the production of cytokines such as TNF-α and IL-1β. By inhibiting the activity of JNK, 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid can reduce the production of these cytokines and thereby reduce inflammation in the body.
Biochemical and Physiological Effects:
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid has been shown to have a number of biochemical and physiological effects in the body. In addition to its anti-inflammatory properties, 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid has been shown to have antioxidant effects, which can help to protect cells from damage caused by oxidative stress. 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid has also been shown to have neuroprotective effects, which can help to protect the brain from damage caused by various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid in lab experiments is that it has been shown to be relatively safe and non-toxic. However, one limitation is that it can be difficult to obtain in large quantities, which can make it difficult to conduct large-scale experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid can be synthesized using a variety of methods, including the reaction of 7-ethyl-3-methyl-2,6-dioxopurine-8-thiol with chloroacetic acid. The resulting compound is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid has been studied for its potential use in various scientific research applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammation in the body.
Propiedades
IUPAC Name |
2-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c1-3-14-6-7(11-10(14)19-4-5(15)16)13(2)9(18)12-8(6)17/h3-4H2,1-2H3,(H,15,16)(H,12,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLQHVCNJZANDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-isopropylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383422.png)
![2-[2-(Benzyloxy)phenoxy]acetic acid](/img/structure/B2383423.png)


![6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid](/img/structure/B2383426.png)






![Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2383438.png)